1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one
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Overview
Description
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves several steps. One common synthetic route starts with commercially available starting materials such as 3-hydroxy-5-trifluoromethylbenzaldehyde and piperidin-2-one. The reaction typically involves the formation of an imine intermediate, followed by cyclization and subsequent reduction to yield the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide
Scientific Research Applications
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
1-(3-Hydroxyphenyl)piperidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
1-(3-Trifluoromethylphenyl)piperidin-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(3-Hydroxy-5-methylphenyl)piperidin-2-one: Contains a methyl group instead of a trifluoromethyl group, which can alter its pharmacokinetic properties
Properties
CAS No. |
885044-46-2 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-5-9(7-10(17)6-8)16-4-2-1-3-11(16)18/h5-7,17H,1-4H2 |
InChI Key |
HEHPPQFLLFNPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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